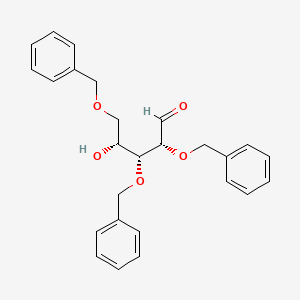

2,3,5-Tri-O-benzyl-D-ribose

描述

Significance in Carbohydrate Chemistry

The strategic placement of benzyl (B1604629) groups on the D-ribose scaffold is central to the significance of 2,3,5-Tri-O-benzyl-D-ribose in carbohydrate chemistry. These benzyl groups function as "protecting groups," a fundamental concept in organic synthesis. smolecule.com They effectively mask the reactive hydroxyl groups at the C-2, C-3, and C-5 positions, preventing them from participating in chemical reactions while modifications are made to other parts of the molecule, such as the anomeric carbon (C-1). smolecule.comnih.gov

This protection strategy is indispensable for achieving regioselectivity in synthesis. rsc.org The benzyl ether linkage is notably robust, remaining stable under a variety of reaction conditions, including both acidic and basic environments, which allows for a broad range of subsequent chemical transformations. wiley-vch.de Once the desired modifications are complete, the benzyl groups can be cleanly removed through methods like catalytic hydrogenation to reveal the original hydroxyl groups. smolecule.com

Furthermore, the introduction of three lipophilic benzyl groups significantly increases the molecule's solubility in nonpolar organic solvents compared to the highly polar, unprotected D-ribose. smolecule.com This enhanced solubility is a practical advantage, facilitating its use in the diverse solvent systems commonly employed in modern organic chemistry. smolecule.com The stability and solubility imparted by the benzyl groups make this compound a versatile tool for constructing complex carbohydrate structures and for participating in stereoselective glycosylation reactions, where it can act as a glycosyl donor for the synthesis of various glycosides. smolecule.comoup.com

Historical Context of its Development and Application

The use of protecting groups has been a cornerstone of carbohydrate chemistry for many decades. The development and application of this compound are situated within this broader historical effort to control the reactivity of polyfunctional molecules like sugars. Early work, dating back to the mid-20th century, focused on using acyl protecting groups, such as benzoyl esters, to create stable, crystalline ribose derivatives for nucleoside synthesis. madridge.orgacs.org

However, chemists soon recognized the influence of the protecting group at the C-2 position on the stereochemical outcome of glycosylation reactions. Acyl groups like benzoate (B1203000) are "participating groups"; they can form a cyclic acyloxonium ion intermediate, which typically directs the incoming nucleobase to the anomeric position to form a 1,2-trans product. cdnsciencepub.com While useful, this limits synthetic flexibility.

This limitation led to the exploration of "non-participating" protecting groups, with benzyl ethers emerging as a premier choice. wiley-vch.decdnsciencepub.com By the 1970s, research explicitly highlighted the advantages of using 2,3,5-tri-O-benzyl-D-ribofuranosyl halides in condensations with nucleophiles to create C-glycosides, overcoming the side reactions and limitations encountered with benzoyl-protected precursors. cdnsciencepub.com Studies from this era detailed the synthesis of both α- and β-anomers of C-nucleoside precursors from 2,3,5-Tri-O-benzyl-D-ribofuranose, demonstrating its utility in accessing compounds that were otherwise difficult to synthesize. rsc.org The development of efficient methods for the selective benzylation and debenzylation of ribose derivatives further solidified the role of compounds like this compound as indispensable tools in the synthetic chemist's arsenal. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNSIRQCBFBHF-UODIDJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-25-5 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,3,5 Tri O Benzyl D Ribose

Classical Synthetic Routes

The classical approaches to synthesizing 2,3,5-Tri-O-benzyl-D-ribose predominantly start from the readily available and inexpensive D-ribose. These routes involve a series of protection and deprotection steps to achieve the desired selectively benzylated product.

Multi-step Synthesis from D-Ribose

A common and well-established method for preparing this compound is through a multi-step synthesis starting from D-ribose. researchgate.net This process involves the sequential protection of the hydroxyl groups, often beginning with the formation of a cyclic acetal to protect two of the hydroxyls, followed by benzylation of the remaining hydroxyls and subsequent removal of the initial protecting group.

In some synthetic strategies for modified ribose derivatives, methylation of the hydroxyl groups is a key step. nih.gov While not a direct step in the primary synthesis of this compound, the principles of methylation are relevant to the broader context of ribose chemistry. Methylation, like benzylation, serves to protect the hydroxyl groups, preventing them from reacting in subsequent steps. The choice between methylation and benzylation often depends on the desired final product and the conditions required for deprotection.

Benzylation of the hydroxyl groups of D-ribose is a critical step in the synthesis of the target compound. This is typically achieved by reacting the partially protected D-ribose derivative with benzyl (B1604629) bromide in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF). mdpi.comorganic-chemistry.org The reaction conditions can be optimized to favor the formation of the desired tribenzylated product. researchgate.net For instance, the use of a catalytic amount of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the benzylation of hindered hydroxyl groups. organic-chemistry.org

Table 1: Reagents and Conditions for Benzylation

| Reagent | Base | Solvent | Catalyst | Temperature | Reference |

| Benzyl bromide | Sodium hydride | DMF | - | Room Temperature | mdpi.com |

| Benzyl bromide | Sodium hydride | THF | Tetrabutylammonium iodide | Room Temperature | organic-chemistry.org |

| Benzyl chloride | Potassium hydroxide | - | - | 100 °C | google.com |

This table is interactive. Click on the headers to sort.

Following the benzylation of the desired hydroxyl groups, any initial protecting groups, such as isopropylidene or benzylidene acetals, must be removed. This is typically accomplished through acidic hydrolysis. nih.gov For example, a mixture of glacial acetic acid and aqueous hydrochloric acid can be used to cleave the acetal and yield the free hydroxyl group at the anomeric position. mdpi.com The conditions for hydrolysis must be carefully controlled to avoid the cleavage of the benzyl ether protecting groups. nih.gov

Benzoylation of D-Ribose Derivatives

An alternative approach to the synthesis of protected ribose derivatives involves the use of benzoyl protecting groups. documentsdelivered.com Similar to benzylation, benzoylation protects the hydroxyl groups from unwanted reactions. The preparation of crystalline 2,3,5-tri-O-benzoyl-β-D-ribose from D-ribose has been reported. documentsdelivered.com Benzoyl groups can be selectively introduced and are generally more stable to acidic conditions than benzyl groups, offering a different strategic advantage in multi-step syntheses. mdpi.com

Table 2: Comparison of Benzyl and Benzoyl Protecting Groups

| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions |

| Benzyl | Relatively stable | Stable | Hydrogenolysis |

| Benzoyl | More stable | Labile | Basic hydrolysis |

This table is interactive. Click on the headers to sort.

Anomeric Control in Synthesis

Control of the stereochemistry at the anomeric center (C-1) of the ribose sugar is a significant challenge in glycosylation reactions. nih.govchemrxiv.org The formation of either the α or β anomer is influenced by various factors, including the nature of the protecting groups on the sugar, the reaction conditions, and the choice of glycosyl donor and acceptor. nih.gov In the synthesis of this compound, the final product is a mixture of anomers. The ratio of α to β anomers can be influenced by the reaction conditions during the final hydrolysis step. mdpi.com For specific applications, separation of the anomers may be necessary. The Mitsunobu reaction is one method that has been employed for the anomeric modification of carbohydrates with inversion of configuration. researchgate.net

Modern and Efficient Synthetic Approaches to this compound

The synthesis of this compound, a crucial intermediate in nucleoside chemistry, has evolved to incorporate modern and efficient methodologies. These approaches prioritize sustainability, safety, and process efficiency over traditional synthetic routes. This section details the application of green chemistry principles and flow chemistry techniques in the synthesis of this protected carbohydrate.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves developing cleaner reaction conditions, employing catalytic methods to minimize waste, and optimizing reactions for higher atom economy. Protecting group strategies in carbohydrate chemistry are complex, and modern approaches seek to streamline these manipulations for greater efficiency and reduced environmental impact nih.govresearchgate.netresearchgate.netacademie-sciences.fr.

Traditional benzylation of polyols like D-ribose often employs high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF). These solvents pose significant environmental and health risks and create challenges in product purification and solvent waste disposal. Consequently, the development of solvent-free reaction conditions is a key goal in green synthesis.

Recent advancements have demonstrated the feasibility of solvent-free benzylation for polyols. One notable approach is the tin-mediated regioselective benzylation, which can be performed catalytically under solvent-free conditions acs.org. This method not only eliminates the need for hazardous solvents but also enhances the applicability of tin-promoted selective protections for complex molecules like reducing sugars acs.org. Another strategy involves the use of solid acid catalysts for the etherification of polyols. For instance, the benzylation of glycerol with benzyl alcohol has been successfully achieved in a solvent-free medium using a clay-supported heteropolyacid as a recyclable, solid catalyst mdpi.comresearchgate.net. These methodologies provide a framework for developing a solvent-free synthesis of this compound, thereby reducing the process's environmental footprint.

Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it significantly reduces waste generation. In carbohydrate chemistry, direct regioselective benzylation of polyols is challenging but can be facilitated by various catalytic methods nih.gov.

Phase-transfer catalysis (PTC) represents an efficient technique for the benzylation of hydrophilic carbohydrates with benzyl chloride elsevierpure.comresearchgate.net. This method uses a phase-transfer agent to shuttle reactants between an aqueous phase and an organic phase, facilitating the reaction without requiring a homogeneous solution and often using stoichiometric amounts of the alkylating agent elsevierpure.comresearchgate.net.

Organotin-catalyzed reactions have also emerged as a powerful tool. A catalytic version of stannylene-mediated benzylation allows for the regioselective protection of polyols under solvent-free conditions, which is a significant improvement over methods requiring stoichiometric amounts of toxic tin reagents researchgate.netacs.org. Furthermore, solid acid catalysts, such as modified heteropolyacids on clay supports, offer a heterogeneous catalytic route for benzylation. These catalysts are easily separable from the reaction mixture, reusable, and can operate under solvent-free conditions, making them highly attractive for sustainable industrial processes mdpi.comresearchgate.net.

| Catalytic Method | Description | Key Advantages | Potential Application to D-Ribose Benzylation |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., quaternary ammonium salt) to facilitate the migration of a reactant from one phase into another phase where reaction occurs. | Avoids the need for anhydrous solvents, uses simple equipment, and can be cost-effective. elsevierpure.comresearchgate.net | Allows for benzylation of D-ribose in a two-phase system (e.g., aqueous NaOH/organic), minimizing the use of hazardous anhydrous solvents. |

| Organotin Catalysis | Employs catalytic amounts of organotin compounds (e.g., Bu2SnO) to activate hydroxyl groups for regioselective alkylation. researchgate.netacs.org | Enables high regioselectivity, can be performed under solvent-free conditions, and reduces the use of toxic heavy metals compared to stoichiometric methods. acs.org | Offers a pathway for the regioselective benzylation of D-ribose, potentially targeting specific hydroxyl groups with minimal protecting group manipulation. |

| Heterogeneous Solid Acid Catalysis | Utilizes a solid catalyst, such as a heteropolyacid supported on clay, to promote the etherification reaction. mdpi.comresearchgate.net | Catalyst is easily recoverable and reusable, reactions can be run in solvent-free conditions, and it avoids corrosive liquid acids. mdpi.comresearchgate.net | Provides a green, recyclable catalytic system for the direct benzylation of D-ribose with benzyl alcohol, generating water as the only byproduct. |

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product nih.gov. A high atom economy indicates that minimal waste is generated.

The classical synthesis of this compound from D-ribose typically involves a Williamson ether synthesis using benzyl bromide as the benzyl source and a strong base like sodium hydride (NaH) to deprotonate the hydroxyl groups.

The balanced chemical equation for this reaction is: C₅H₁₀O₅ (D-ribose) + 3 C₇H₇Br (Benzyl Bromide) + 3 NaH (Sodium Hydride) → C₂₆H₂₈O₅ (this compound) + 3 NaBr (Sodium Bromide) + 3 H₂ (Hydrogen)

The atom economy for this process is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. As shown in the table below, this traditional method suffers from poor atom economy, as significant portions of the reactant mass end up as inorganic byproducts (NaBr) and hydrogen gas.

| Component | Chemical Formula | Molecular Weight (g/mol) | Stoichiometry | Total Mass (g/mol) |

|---|---|---|---|---|

| Reactants | ||||

| D-Ribose | C₅H₁₀O₅ | 150.13 | 1 | 150.13 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 3 | 513.12 |

| Sodium Hydride | NaH | 24.00 | 3 | 72.00 |

| Total Reactant Mass | 735.25 | |||

| Products | ||||

| This compound | C₂₆H₂₈O₅ | 420.50 | 1 | 420.50 |

| Atom Economy Calculation | ||||

| (Mass of Desired Product / Total Mass of Reactants) x 100% | 57.2% |

The calculated atom economy of 57.2% highlights the inefficiency of this common synthetic route. Alternative approaches, such as catalytic benzylation using benzyl alcohol, could improve atom economy by producing only water as a byproduct.

Flow Chemistry Techniques

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The use of microreactors—devices with small-dimension channels—further enhances these benefits by providing superior heat and mass transfer.

The application of microreactor technology and continuous flow chemistry presents a modern and efficient approach to synthesizing protected carbohydrates. While specific literature on the flow synthesis of this compound is not widespread, the principles are highly applicable to the key reaction steps involved. The synthesis of intermediates for complex antiviral drugs like Remdesivir, which involves derivatives of protected ribose, has successfully utilized continuous flow processes to handle hazardous reagents and improve scalability.

Benzylation reactions, particularly those using reagents like sodium hydride, are often highly exothermic and produce flammable hydrogen gas. In a traditional batch reactor, managing the reaction temperature and gas evolution can be challenging, leading to potential safety hazards and side product formation. Microreactors offer a solution by providing a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation and precise temperature control. This minimizes the risk of thermal runaways and improves reaction selectivity. Furthermore, the small internal volume of a microreactor enhances safety when working with hazardous materials. The continuous nature of the process also allows for straightforward scaling by operating the reactor for longer periods or by using multiple reactors in parallel.

| Feature | Batch Reactor | Microreactor (Flow Chemistry) |

|---|---|---|

| Heat Transfer | Limited by surface area; risk of localized hot spots and thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio; precise temperature control. |

| Mass Transfer | Can be inefficient, requiring vigorous stirring; may limit reaction rates. | Rapid mixing and efficient mass transfer due to short diffusion distances. |

| Safety | Higher risk when using hazardous reagents (e.g., NaH) due to large volumes. | Inherently safer due to small reaction volumes; better containment of hazardous materials. |

| Scalability | Scaling up can be complex and may change reaction parameters ("scale-up issues"). | Easily scalable by extending operation time ("scaling-out") or numbering-up reactors. |

| Process Control | Difficult to maintain uniform conditions throughout the reactor. | Precise control over residence time, temperature, and stoichiometry, leading to higher reproducibility and purity. |

Continuous Flow Processing

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, require precise temperature control, or involve unstable intermediates. This technology is increasingly applied in the synthesis of complex molecules, including protected carbohydrate derivatives.

In the context of synthesizing intermediates similar to this compound, such as in the preparation of the antiviral drug Vidarabine, flow chemistry has demonstrated clear benefits. nih.gov The synthesis of Vidarabine can start from the reaction of N-benzoyladenine with 2,3,5-O-benzyl-D-arabinofuranosyl chloride, a closely related protected sugar. nih.gov Continuous flow processes can improve the safety and scalability of handling reactive intermediates. almacgroup.com For instance, reactions involving potentially explosive reagents like azides, or highly reactive organometallic species, are better managed in flow reactors where small volumes are reacted at any given time, minimizing risk. almacgroup.comrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Carbohydrate Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. almacgroup.com |

| Scalability | Often challenging, requiring larger reactors and posing safety concerns. | More straightforward scale-up by running the system for longer durations. almacgroup.com |

| Control | Less precise control over reaction parameters like temperature and mixing. | Superior control over reaction time, temperature, and stoichiometry. |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

| Throughput | Can be high for established, large-scale processes. | Can achieve high throughput, for example, generating gram quantities per hour. almacgroup.com |

Stereoselective Synthesis

Stereoselectivity is paramount in carbohydrate chemistry, as the biological function of a molecule is dictated by its three-dimensional structure. The protecting groups on a glycosyl donor, such as the benzyl ethers in this compound, play a crucial role in directing the stereochemical outcome of glycosylation reactions. nih.gov

The presence of a non-participating protecting group, like a benzyl ether, at the C2 position of a glycosyl donor typically leads to the formation of a transient oxocarbenium ion intermediate. The acceptor alcohol can then attack from either the α or β face, often resulting in a mixture of anomers. However, the stereochemical outcome can be influenced by various factors, including the solvent, temperature, and the nature of the other protecting groups on the donor and acceptor. In the synthesis of β-mannosides, for example, O-benzyl ethers at the C2 and C3 positions are known to promote good β-selectivity. nih.gov The steric bulk of the benzyl groups can block one face of the molecule, favoring attack from the less hindered side.

Chelation-Assisted Glycosylation Methods

Chelation-assisted glycosylation is a powerful strategy to control stereoselectivity. This method involves the use of a Lewis acid to form a cyclic complex between two or more heteroatoms on the glycosyl donor, which locks the conformation of the molecule and directs the incoming nucleophile to a specific face.

While direct examples involving this compound are specific to particular reaction schemes, the principle can be applied. The oxygen atoms of the benzyl ethers at the C2 and C3 positions, along with the furanose ring oxygen, can potentially coordinate with a Lewis acid. This coordination can create a rigid structure that shields one face of the anomeric center, leading to highly stereoselective glycosylation. The choice of Lewis acid is critical and can significantly impact the degree and direction of selectivity.

Protecting Group Strategies

The selection and manipulation of protecting groups are central to the successful synthesis of complex carbohydrates. bham.ac.uk A well-designed protecting group strategy allows for the selective modification of specific hydroxyl groups while others remain masked. bham.ac.uk

Benzyl Ethers as Robust Protecting Groups

Benzyl (Bn) ethers are among the most widely used "permanent" protecting groups in carbohydrate chemistry for several key reasons. wiley-vch.deacs.org Their robustness stems from their stability across a wide range of chemical conditions.

Acid and Base Stability : Benzyl ethers are stable to both strongly acidic and basic conditions, which would cleave many other common protecting groups like acetals or esters. wiley-vch.deuwindsor.ca This allows for a broad spectrum of subsequent chemical transformations to be performed on the protected molecule.

Orthogonality : They are orthogonal to many other protecting groups. For instance, silyl ethers can be removed with fluoride (B91410) ions, and acetals can be cleaved under acidic conditions, all while leaving the benzyl ethers intact. uwindsor.ca

Mild Removal : Despite their stability, benzyl ethers can be removed under very mild conditions through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). wiley-vch.deuwindsor.ca This process, known as hydrogenolysis, cleaves the C-O benzyl bond to regenerate the hydroxyl group and produce toluene as a byproduct. uwindsor.ca

Table 2: Stability of Common Hydroxyl Protecting Groups

| Protecting Group | Strong Acid | Strong Base | Hydrogenolysis (e.g., H₂, Pd/C) | Fluoride (e.g., TBAF) |

|---|---|---|---|---|

| Benzyl (Bn) Ether | Stable wiley-vch.de | Stable wiley-vch.de | Labile (Cleaved) uwindsor.ca | Stable |

| Silyl Ether (e.g., TBDMS) | Labile | Stable | Stable | Labile (Cleaved) |

| Acetal (e.g., Isopropylidene) | Labile | Stable | Stable | Stable |

| Ester (e.g., Acetate) | Stable | Labile | Stable | Stable |

Selective Protection and Deprotection

Achieving the specific protection pattern of this compound from D-ribose requires a strategy of selective protection and, in some cases, deprotection. The different hydroxyl groups on a sugar possess varying degrees of reactivity, which can be exploited.

One common approach involves the initial formation of a cyclic acetal, for instance, an isopropylidene acetal, which might selectively protect the C2 and C3 hydroxyls. The remaining primary (C5) and secondary (C1) hydroxyls can then be benzylated. Subsequent removal of the temporary acetal group under acidic conditions frees the C2 and C3 hydroxyls for further modification or benzylation. nih.gov

Regioselective deprotection is also a key strategy. For example, a sugar molecule might be fully benzylated, and then one specific benzyl group is selectively removed. While less common for simple benzyl ethers, derivatives like the p-methoxybenzyl (PMB) ether can be selectively cleaved under oxidative conditions that leave standard benzyl ethers untouched. nih.gov This allows for the unmasking of a single hydroxyl group for further reaction. universiteitleiden.nl Such strategies are essential for the construction of complex oligosaccharides where precise control over reactive sites is necessary. bham.ac.uknih.gov

Reactivity and Transformations of 2,3,5 Tri O Benzyl D Ribose

Derivatization at the Anomeric Center

The anomeric center of 2,3,5-Tri-O-benzyl-D-ribose is a focal point for various chemical transformations, enabling the synthesis of a wide range of ribose derivatives.

Formation of Anomeric Halides

Anomeric halides, particularly bromides and fluorides, are versatile intermediates in glycosylation reactions. nih.gov The synthesis of 2,3,5-tri-O-benzyl-D-ribosyl bromide can be accomplished from the corresponding hemiacetal. acs.org

The formation of anomeric fluorides from this compound hemiacetal has been achieved using 2-fluoro-1-methylpyridinium tosylate in the presence of triethylamine. nih.gov This reaction produces a mixture of α- and β-anomeric fluorides which can be separated. The α-anomer has been observed to equilibrate to the β-anomer in the presence of boron trifluoride etherate. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| This compound hemiacetal | 2-fluoro-1-methylpyridinium tosylate, triethylamine | 2,3,5-tri-O-benzyl-α/β-D-ribofuranosyl fluoride (B91410) | nih.gov |

Formation of Anomeric Acetates

Anomeric acetates are another class of important glycosyl donors. The acetylation of this compound can be achieved to produce derivatives like 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. smolecule.com These anomeric acetates can then be used in glycosylation reactions. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has been used in the Silyl-Hilbert-Johnson glycosylation of 4-nitro-1H-indazole. seela.net

| Starting Material | Reaction Type | Product | Reference |

| D-Ribose | Benzylation followed by Acetylation | 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | smolecule.com |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silyl-Hilbert-Johnson Glycosylation | 4-nitro-1-[(2,3,5-tri-O-benzoyl)-β-D-ribofuranosyl]-1H-indazole | seela.net |

Transformations Involving Carbon Chain Modification

Modifying the carbon chain of this compound opens up pathways to novel carbohydrate structures and complex molecules.

Wittig Olefination

The Wittig reaction is a powerful tool for carbon chain extension in carbohydrates. This compound can be converted into the corresponding aldehyde, which then serves as a substrate for Wittig olefination. For example, D-ribofuranosyl carbaldehyde, prepared from this compound, undergoes a Wittig reaction with (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide to yield a three-carbon-elongated product. clockss.org This reaction has been used in the synthesis of C-nucleoside analogues. clockss.org

In another application, a Wittig reaction between 2,3,5-tri-O-benzyl-4-deoxy-4-phthalimidoaldehydo-L-ribose and long-chain phosphoranes has been employed in the synthesis of phytosphingosines. rsc.orgrsc.org

| Aldehyde Substrate | Wittig Reagent | Product Application | Reference |

| D-ribofuranosyl carbaldehyde | (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide | Synthesis of C-nucleoside analogues | clockss.org |

| 2,3,5-tri-O-benzyl-4-deoxy-4-phthalimidoaldehydo-L-ribose | Long-chain phosphoranes | Synthesis of phytosphingosines | rsc.orgrsc.org |

Click Reactions

The protected ribose derivative, this compound, serves as a key starting material for the synthesis of precursors used in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are instrumental in constructing complex C-nucleosides and their analogues.

Another example involves the synthesis of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne, which can be converted into 1,2,3-triazole derivatives through a click reaction with benzyl (B1604629) azide. researchgate.net This transformation highlights the utility of the ethynyl-functionalized ribose as a platform for generating triazole-containing C-nucleosides.

| Reaction Sequence | Reactants/Reagents | Product | Yield | Reference |

| Step 1 | This compound | D-ribofuranosyl carbaldehyde 7a | 52% (4 steps) | , clockss.org |

| Step 2 | Carbaldehyde 7a, (3-trimethysilyl-2-propynyl)triphenylphosphonium bromide (8) | Wittig product | 63% | , clockss.org |

| Step 3 | Wittig product, tetra-n-butylammonium fluoride (TBAF) | D-ribosyl-but-3-en-1-yne 10 | 94% | , clockss.org |

| Step 4 (Click Reaction) | Alkyne 10, Azidomethyl pivaloate (POMN3), CuI, DIPEA | N-POM-vinyltriazole 11 | Quantitative | , clockss.org |

C4' Functionalization

Functionalization at the C4' position of the furanoside moiety is a challenging yet crucial modification for the synthesis of nucleoside analogues with significant therapeutic potential, including antiviral and anticancer activities. diva-portal.org this compound has been successfully employed as a starting material for the synthesis of C4'-modified ribonucleosides, particularly 4'-thionucleosides.

One synthetic route begins with the conversion of D-ribose to 2,3,5-tri-O-benzyl ribose (7) in three steps with an 88% yield. acs.org The lactol is then reduced with sodium borohydride (B1222165) to the corresponding ribitol. Subsequent mesylation of the primary and C4 hydroxyl groups provides a dimesylate intermediate. A key step involves a double inversion at the C4 position to introduce the sulfur atom, ultimately leading to the formation of the 1-O-Acetyl-2,3,5-tri-O-benzyl-4-thio-α,β-D-ribofuranose (1), a versatile 4-thio ribosyl donor. acs.org

In a related procedure, 2,3,5-tri-O-benzyl-D-ribofuranose is used to prepare 1,2,3,5-Tetra-O-acetyl-4-thio-D-ribofuranose in four steps. researchgate.net This intermediate is then utilized in the synthesis of 4'-thionucleosides, such as those of 2-chloroadenine, demonstrating the viability of this approach for creating C4'-functionalized purine (B94841) nucleosides. researchgate.net

| Synthetic Target | Starting Material | Key Transformation | Intermediate/Product | Reference |

| 4'-Thio-D-ribofuranose donor | This compound (7) | Reduction, dimesylation, double inversion at C4 | 1-O-Acetyl-2,3,5-tri-O-benzyl-4-thio-α,β-D-ribofuranose (1) | acs.org |

| 4'-Thionucleosides | 2,3,5-Tri-O-benzyl-D-ribofuranose | Multi-step conversion to 4-thio-ribofuranose derivative | 1,2,3,5-Tetra-O-acetyl-4-thio-D-ribofuranose | researchgate.net |

Rearrangement and Isomerization Studies

Protected ribose derivatives, including this compound, can undergo various rearrangement and isomerization reactions under specific conditions. These transformations are critical to understand as they can influence the outcome of synthetic routes.

An important example is the acid-catalyzed epimerization at the C2 position. Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside can be converted to its C2 epimer, the corresponding arabinofuranose derivative. This reaction proceeds via a cyclic oxonium intermediate, which facilitates the stereochemical inversion at C2.

Anomerization, or the epimerization at the C1 carbon, has also been observed. During the reaction of 2,3,5-tri-O-benzyl-D-ribofuranosyl halides with carbanions like sodio diethyl malonate, the formation of both α- and β-anomeric C-glycosides can occur, and the possibility of epimerization under the reaction conditions has been demonstrated experimentally. cdnsciencepub.com

Furthermore, rearrangements involving the protecting groups and the sugar backbone have been noted. In a study on a related compound, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, attempts to separate the anomeric mixture using silica (B1680970) gel chromatography led to a rearrangement to form 1,3,5-tetra-O-benzoyl-2-C-methyl-α-D-ribofuranose. google.com While this involves benzoyl rather than benzyl groups, it underscores the potential for such rearrangements in protected ribose systems.

| Transformation Type | Substrate | Conditions | Product | Reference |

| Epimerization | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside | Acid-catalyzed (e.g., 4N HCl in dioxane) | Methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside | |

| Anomerization | 2,3,5-tri-O-benzyl-D-ribofuranosyl halide | Sodio diethyl malonate | Mixture of α- and β-anomeric C-glycosides | cdnsciencepub.com |

| Rearrangement | 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose | Silica gel chromatography | 1,3,5-tetra-O-benzoyl-2-C-methyl-α-D-ribofuranose | google.com |

Applications in Advanced Organic Synthesis

Synthesis of Nucleoside Analogues

2,3,5-Tri-O-benzyl-D-ribose is a pivotal starting material or key intermediate in the synthesis of numerous nucleoside analogues. smolecule.com The benzyl (B1604629) groups effectively shield the hydroxyl groups at the 2, 3, and 5 positions, enabling precise chemical transformations at the anomeric carbon (C1) and other sites. smolecule.com This control is fundamental for coupling the ribose moiety with various nucleobases to create both natural and modified nucleosides.

The strategic use of this compound has been instrumental in the development of modified nucleosides with significant therapeutic potential. By enabling the synthesis of analogues that can interfere with cellular processes like DNA replication or viral replication, this compound has contributed to the discovery of potent anticancer and antiviral agents. nih.govnih.gov

The synthesis of several important anticancer nucleoside analogues relies on intermediates derived from this compound. These synthetic analogues often function by mimicking natural nucleosides, thereby getting incorporated into DNA or RNA and leading to chain termination or by inhibiting crucial enzymes involved in nucleic acid synthesis. nih.gov

For instance, the synthesis of Nelarabine (a chemotherapy drug) involves the glycosylation of 2-amino-6-chloropurine (B14584) with a 2,3,5-tri-O-benzyl-arabinofuranosyl derivative, which is closely related to and can be prepared from D-ribose precursors. nih.gov Another example is the synthesis of Fludarabine, where 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride, derived from a protected D-ribose intermediate, is coupled with a protected purine (B94841) base. mdpi.com Research has also demonstrated that certain novel 2'-deoxy-4'-thioribonucleosides, synthesized from 2,3,5-tri-O-benzyl-D-ribofuranose, exhibit cytotoxicity against several human tumor cell lines. researchgate.net

Table 1: Examples of Anticancer Agents Synthesized Using this compound Derivatives

| Anticancer Agent | Key Intermediate Derived from Protected Ribose | Synthetic Strategy Highlight | Reference |

| Nelarabine | 2,3,5-tri-O-benzyl-arabinofuranosyl derivative | Glycosylation followed by debenzylation. | nih.gov |

| Fludarabine | 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | Condensation with a protected nucleobase followed by debenzylation. | mdpi.com |

| 2'-Deoxy-4'-thioadenosine derivative | 2,3,5-tri-O-benzyl-D-ribofuranose | Multi-step conversion to a 4'-thioadenosine nucleoside. | researchgate.net |

This compound is a critical precursor in the synthesis of antiviral drugs, including those effective against a range of viruses. tandfonline.com A prominent example is its use in the production of Remdesivir, an antiviral medication. The synthesis of a key intermediate for Remdesivir starts with the conversion of D-ribose to 2,3,5-tri-O-benzyl-D-ribonolactone. researchgate.net This lactone is then coupled with a modified nucleobase to form the C-glycosylated product, which undergoes further transformations to yield the final drug. researchgate.net Additionally, derivatives of pyrazofurin, a C-nucleoside with antiviral properties, have been synthesized using protected ribofuranosyl precursors. nih.gov Modifications of these precursors allow for the creation of various analogues that have been tested for their antiviral activity. nih.gov

Table 2: Application in the Synthesis of Antiviral Agents

| Antiviral Agent/Analogue | Precursor/Intermediate | Role of this compound | Reference |

| Remdesivir | 2,3,5-tri-O-benzyl-D-ribonolactone | Starting material for the key C-glycosylation step. | researchgate.net |

| Pyrazofurin Analogues | 4-O-benzylpyrazofurin | Protected intermediate for further derivatization. | nih.gov |

| 4'-Thionucleosides | 2,3,5-tri-O-benzyl-D-ribofuranose | Used to synthesize 4'-thionucleosides with potential anti-herpes virus activity. | tandfonline.com |

The synthesis of non-natural nucleosides, which possess altered sugar or base moieties, is a significant area of research for developing therapeutic agents and biological probes. google.com this compound serves as a versatile starting point for creating these novel structures. For example, it has been used in the synthesis of C-nucleoside analogues related to Formycin A. nih.gov The synthesis involved converting a derivative of 2,3,5-tri-O-benzyl-D-ribofuranose into a pyrazole (B372694) C-nucleoside, which is a potential precursor to protected Formycin analogues. nih.gov Furthermore, the synthesis of trachycladines A and B, marine nucleosides with a rare 2'-C-methyl-5'-deoxy-D-ribose moiety, has been achieved starting from a derivative of 5-deoxy-D-ribose, highlighting the adaptability of protected ribose sugars in accessing complex natural products. beilstein-journals.org

4'-Thionucleosides are analogues where the oxygen atom in the furanose ring (at the 4' position) is replaced by a sulfur atom. This modification can confer unique biological properties, including increased nuclease resistance and potent antiviral or anticancer activity. A practical synthesis of 4'-thioribonucleosides has been developed starting from 2,3,5-tri-O-benzyl-D-ribofuranose. researchgate.net This multi-step process involves converting the protected ribose into a 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose intermediate, which is then used to build the desired 4'-thionucleoside. researchgate.net Another efficient route begins with D-ribose, which is converted to 2,3,5-tri-O-benzyl ribose in three steps with high yield. acs.org This intermediate is then transformed through a series of reactions, including mesylation and reaction with a sulfur nucleophile, to generate the 4-thiofuranosyl ring system. acs.org

L-Deoxyribonucleosides are the mirror images of the natural D-deoxyribonucleosides that constitute DNA. This enantiomeric relationship makes them resistant to degradation by natural enzymes, which is a highly desirable property for therapeutic applications. A novel and practical method has been reported for the synthesis of 2-deoxy-L-ribose derivatives from the inexpensive and readily available D-ribose. nih.gov This process utilizes a unique radical reaction on an acyclic D-form carbohydrate precursor derived from D-ribose. nih.gov This key step achieves both the deoxygenation at the C2 position and the inversion of the sugar's configuration from D to L in a single step, representing a highly efficient method for accessing the 2-deoxy-L-sugar scaffold. nih.gov The resulting 2-deoxy-L-ribosyl synthons can then be used in the synthesis of various L-deoxyribonucleosides. nih.gov

Modified Nucleosides for Therapeutic Applications

Oligonucleotide Chemistry

The synthesis of natural and modified oligonucleotides is a cornerstone of molecular biology and drug development. This compound and its derivatives serve as fundamental building blocks in this field.

Solid-phase synthesis is the standard method for chemically producing oligonucleotides. This process relies on building blocks called phosphoramidites, which are nucleosides modified with a reactive phosphine (B1218219) group. While benzoyl-protected ribose derivatives are commonly used, the principles extend to benzyl-protected precursors. beilstein-journals.orgwiley.com The synthesis of a phosphoramidite (B1245037) building block is a multi-step process. beilstein-journals.org For instance, a protected ribose, such as a derivative of this compound, is first coupled with a nucleobase. beilstein-journals.orgwiley.com Subsequently, the 5'-hydroxyl group is protected, often with a dimethoxytrityl (DMTr) group, and the 2'-hydroxyl is given a different protecting group. beilstein-journals.org The final step involves reacting the 3'-hydroxyl group to install the reactive phosphoramidite moiety, making it ready for incorporation into a growing oligonucleotide chain on a solid support. beilstein-journals.orgbeilstein-journals.org

Modifications to the sugar moiety of oligonucleotides can impart desirable properties, such as increased stability against nuclease degradation and enhanced binding affinity to target sequences. This compound is a precursor for various modified nucleosides. For example, it is a starting material in the synthesis of 4'-thioribonucleosides, where the oxygen atom in the furanose ring is replaced by sulfur. researchgate.net This modification has been shown to confer nuclease resistance. researchgate.net

Furthermore, derivatives such as 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride, which can be synthesized from D-ribose, are used to prepare arabinonucleic acids (ANA). beilstein-journals.orgnih.gov ANA contains arabinose sugars instead of ribose, with the key difference being the stereochemistry at the 2' position. beilstein-journals.orgnih.gov Oligonucleotides containing ANA have shown promise in antisense therapies. nih.gov

| Modification Type | Starting Material/Intermediate | Key Feature | Reference |

| 4'-Thio-RNA | 2,3,5-Tri-O-benzyl-D-ribofuranose | Replacement of furanose ring oxygen with sulfur. | researchgate.net |

| Arabinonucleic Acid (ANA) | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl chloride | Inverted stereochemistry at the 2' position. | beilstein-journals.orgnih.gov |

Precursors for Complex Carbohydrates and Glycoconjugates

The strategic protection offered by the benzyl groups makes this compound an excellent starting point for the synthesis of more complex carbohydrate structures and glycoconjugates. It can be converted into glycosyl donors, which are reactive species used to form glycosidic bonds, the linkages that connect sugar units. For example, it can be converted into glycosyl fluorides for use in stereoselective glycosylation reactions. It is also a precursor in the synthesis of C-nucleosides, where the nucleobase is connected to the ribose via a carbon-carbon bond instead of the usual carbon-nitrogen bond. clockss.orgrsc.org These syntheses often involve multiple steps, starting with the modification of the protected ribose to create a reactive intermediate for subsequent coupling reactions. clockss.org

Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,3,5-Tri-O-benzyl-D-ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy is used to identify the chemical environment of the protons within the molecule. For instance, the identity of the compound can be confirmed by its ¹H NMR spectrum in CDCl₃, which shows characteristic signals corresponding to the protons of the ribose ring and the benzyl (B1604629) protecting groups. windows.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Studies have reported ¹³C NMR data in CDCl₃, showing distinct resonances for the carbons of the ribofuranose ring and the benzyl groups. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

Fast Atom Bombardment (FAB) mass spectrometry has been used to identify the molecular ion, often as a sodium adduct [M+Na]⁺. researchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the elemental composition.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound typically displays characteristic absorption bands corresponding to the hydroxyl (-OH) group and the aromatic rings of the benzyl groups. sci-hub.se

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Conforms to structure | windows.net |

| ¹³C NMR (CDCl₃) | δ 96.83 (C-1), 77.24, 76.40, 78.95 (C-2,3), 84.54 (C-4), 65.68 (C-5) | researchgate.net |

| FAB-MS | m/z 483 [M+Na]⁺ (for a related derivative) | researchgate.net |

| IR (film) | ν = 3086, 3063, 3030, 2920, 2826, 1492, 1455, 1361, 1311, 1241, 1208, 1124, 1090, 1028, 912, 736, 698 cm⁻¹ (for a related dithioacetal derivative) | sci-hub.se |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity analysis.

Commercial suppliers often specify a purity of ≥97.5% or ≥98% as determined by HPLC. windows.netthermofisher.com

Reversed-phase HPLC is a common method for separating anomers and other closely related impurities. sci-hub.se

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

TLC is performed using silica (B1680970) gel plates, and the spots are visualized under UV light or by staining with a suitable reagent, such as ceric ammonium (B1175870) molybdate. scispace.com

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific chromatographic conditions. researchgate.net

Table 2: Chromatographic Data for this compound

| Technique | Details | Reference |

|---|---|---|

| HPLC | Purity determination (≥97.5% - ≥98%) | windows.netthermofisher.com |

| HPLC | Separation of anomers | sci-hub.se |

| TLC | Silica gel plates, visualization by UV and staining | scispace.com |

| TLC | Rf value determination for reaction monitoring | researchgate.net |

Stereochemical Purity and Anomeric Ratio Determination

The stereochemistry of this compound, particularly the configuration at the anomeric center (C-1), is crucial for its subsequent use in synthesis.

NMR spectroscopy is a primary tool for determining the anomeric ratio (the ratio of α to β anomers). The chemical shifts and coupling constants of the anomeric proton (H-1) are distinct for the α and β anomers. cdnsciencepub.com

In some cases, the anomers can be separated by chromatographic techniques such as HPLC or column chromatography. sci-hub.secdnsciencepub.com The separation and characterization of individual anomers are essential for stereoselective synthesis. For instance, in the synthesis of certain C-nucleosides, the anomeric mixture of the starting material was separated to yield homogeneous syrups of the individual anomers. cdnsciencepub.com

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

While X-ray crystallographic data for this compound itself is not widely reported, the structures of its derivatives have been determined by this method. acs.org For example, the configuration of a benzylated β-ribofuranosyl imidazole (B134444) derivative, synthesized from this compound, was definitively established by X-ray crystallography of its ethoxycarbonyl derivative. acs.org This provides indirect but powerful evidence for the stereochemistry of the parent compound.

In studies of related thionucleosides, X-ray diffraction analysis of single crystals grown from water was used to unequivocally prove the α-configuration of the products. sci-hub.se

Future Directions and Emerging Research Areas

Development of More Sustainable Synthesis Protocols

The multi-step and often resource-intensive nature of carbohydrate chemistry has spurred significant efforts to develop more environmentally friendly and efficient synthetic methods. nih.govrsc.org Research into the synthesis of 2,3,5-Tri-O-benzyl-D-ribose and its derivatives is increasingly aligned with the principles of green chemistry.

Key areas of development include:

Alternative Catalytic Systems: Scientists are exploring novel catalysts to replace hazardous reagents. For instance, methods using air- and moisture-stable catalysts are being developed to facilitate glycosylation, the crucial bond-forming reaction in carbohydrate synthesis. researchgate.net This includes the use of organocatalysts, which can offer a unified approach to constructing various glycosidic linkages without the need for specific protecting groups tailored to each reaction. nih.govfrontiersin.org

Solvent-Free and Greener Solvents: A significant push is being made to reduce or eliminate the use of volatile and toxic organic solvents. d-nb.info Research into microwave-assisted synthesis in water has shown promise for producing nucleoside analogs, offering a convenient and environmentally friendly alternative. nih.gov Ionic liquids are also being investigated as recyclable and thermally stable solvents that can improve the solubility of nucleosides and simplify product isolation. d-nb.infothieme-connect.com

Application in Drug Discovery and Development

This compound is a cornerstone building block in medicinal chemistry, primarily for the synthesis of nucleoside analogues that form the basis of numerous therapeutic agents. nih.govrsc.orgrsc.org

A Versatile Precursor for Therapeutic Agents: The primary application of this compound is as a stable, protected precursor for the ribose sugar, which is a fundamental component of nucleosides. madridge.org By using this compound, chemists can perform complex modifications on the nucleobase or other parts of a molecule before deprotecting the sugar to yield the final active compound. This strategy has been pivotal in the development of:

Antiviral Drugs: Many antiviral medications are nucleoside analogues that work by inhibiting viral polymerases. A prominent recent example is Remdesivir, the first FDA-approved drug for COVID-19, whose synthesis involves a derivative of this compound (2,3,5-tri-O-benzyl-D-ribonolactone). nih.govacs.orgresearchgate.netnih.gov

Anticancer Agents: Similarly, numerous anticancer drugs are modified nucleosides that interfere with DNA and RNA synthesis in rapidly dividing cancer cells. google.com The protected ribose allows for the synthesis of these complex molecules, such as Fludarabine and Clofarabine. google.commdpi.com

Glycomimetics: Researchers are using 2,3,5-Tri-O-benzyl-D-arabinofuranose, an epimer of the ribose compound, as a precursor to synthesize glycomimetics. These are molecules designed to mimic natural carbohydrates and can interfere with biological processes like glycoprotein (B1211001) interactions, offering potential therapeutic applications.

Beyond its role as an intermediate, derivatives of this compound have been investigated for their own biological activities, including potential as antifungal agents. researchgate.net

Exploration of Novel Reactivity Patterns

While the primary role of the benzyl (B1604629) groups in this compound is protection, chemists are actively exploring their influence on the molecule's reactivity to forge new and complex structures. The inherent reactivity differences between the hydroxyl groups on a sugar ring, combined with the electronic effects of protecting groups, provide opportunities for highly selective chemical transformations. universiteitleiden.nlrsc.org

Emerging research in this area includes:

Catalyst-Controlled Stereoselectivity: New catalytic systems are being designed to control the stereochemical outcome of glycosylation reactions. nih.gov For example, photocatalytic methods and dual photoredox/copper catalysis are being used to create glycosidic bonds under mild conditions, representing a significant advance in synthesizing complex glycopeptides and glycoconjugates. rsc.org This allows for the creation of specific anomers (α or β isomers) that are often crucial for biological activity.

Regioselective Manipulation: The strategic placement of benzyl groups influences the reactivity of the remaining unprotected hydroxyl groups. rsc.org Advanced one-pot protection strategies are being developed where multiple protecting groups are installed in a single reaction vessel, sometimes followed by glycosylation or other modifications. academie-sciences.fr This approach significantly shortens synthetic pathways.

Unconventional Transformations: Researchers are investigating reactions that go beyond simple substitution. For instance, radical-based N-glycosylation using glycosyl sulfinates has been developed, which operates under basic conditions and avoids the acidic promoters that limit the scope of traditional methods. wiley.com Such novel reactivity enables the synthesis of C-nucleosides, where the sugar is linked to the base via a carbon-carbon bond, creating highly stable and medicinally important compounds. mdpi.comrsc.org

Integration with Automated Synthesis and High-Throughput Screening

The increasing demand for large libraries of complex carbohydrates for biological testing has driven the integration of building blocks like this compound into automated processes. researchgate.net

Automated Glycan Assembly (AGA): The synthesis of oligosaccharides (sugar chains) is notoriously complex and labor-intensive. glyco-world.com To address this, automated synthesizers, analogous to those used for peptides and DNA, have been developed. pnas.org These machines rely on a supply of "approved building blocks"—stably protected monosaccharides like this compound that can be reliably coupled together in a programmed sequence. pnas.orgbeilstein-journals.org

Accelerating Discovery: Automation enables the rapid assembly of diverse oligosaccharides and glycoconjugates. researchgate.netpnas.orgnih.gov This accelerates the exploration of structure-activity relationships, which is key to understanding the biological roles of glycans and developing new drugs. pnas.org

Meeting the Need for Building Blocks: The rise of automated synthesis platforms has created a high demand for the efficient, large-scale production of the necessary carbohydrate building blocks. researchgate.net This, in turn, fuels the research into more sustainable and streamlined synthesis protocols as described in section 6.1.

High-Throughput Screening (HTS): HTS platforms are used to rapidly test thousands of compounds for biological activity. nih.gov The automated synthesis of glycan libraries provides a wealth of unique structures for these screening campaigns. Natural product libraries are a particularly rich source of novel chemical diversity for discovering new drug leads. nih.gov The ability to systematically create variations of a natural product using building blocks like this compound allows scientists to optimize lead compounds for improved efficacy and properties.

常见问题

Basic Research Questions

Q. What are the most efficient methods for synthesizing 2,3,5-Tri-O-benzyl-D-ribose (TBR), and how do reaction conditions influence yield?

- Methodological Answer : TBR is synthesized via a benzyl protection strategy starting from D-ribose. Key steps include:

- Sequential protection of hydroxyl groups using benzyl chloride (BnCl) in the presence of a base catalyst (e.g., NaH or Ag₂O) under anhydrous conditions .

- Optimization of reaction time (typically 12–24 hours) and temperature (0–25°C) to minimize side products like over-benzylation or incomplete protection .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate TBR with >95% purity. Yield improvements (up to 70%) are achievable by employing phase-transfer catalysts or microwave-assisted synthesis .

Q. How is TBR characterized structurally, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm benzyl group positions and anomeric configuration. For example, the anomeric proton in TBR appears at δ 5.2–5.4 ppm in CDCl₃ .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) ensure purity and quantify residual solvents .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (MW 420.5 g/mol) and detects impurities .

Q. What are the primary applications of TBR in carbohydrate chemistry?

- Methodological Answer : TBR serves as a protected ribose intermediate for:

- Glycosylation Reactions : The benzyl groups selectively shield hydroxyls, enabling regioselective coupling with nucleophiles (e.g., nucleobases) to synthesize nucleosides .

- Chiral Building Blocks : Used in asymmetric synthesis of antiviral agents (e.g., Remdesivir analogs) and glycoconjugates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal activity data for TBR?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.8 μM for Botrytis cinerea chitin synthase vs. MIC 190 μM for B. cinerea BD90) arise from:

- Assay Variability : Differences in enzyme source (purified vs. cell lysate) and substrate concentration .

- Strain-Specific Resistance : Efflux pumps or cell-wall modifications in fungal strains affect TBR uptake .

- Solution : Standardize assays using recombinant chitin synthase and correlate in vitro enzyme inhibition with in vivo antifungal efficacy via time-kill curves .

Q. What experimental design considerations are critical for optimizing TBR in nucleoside synthesis?

- Methodological Answer :

- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., acetyl for 1-OH) to enable sequential deprotection .

- Glycosylation Conditions : Screen Lewis acids (e.g., TMSOTf, BF₃·Et₂O) to enhance stereoselectivity (α/β ratio) .

- Scale-Up Challenges : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) and monitor for racemization during prolonged reactions .

Q. How can researchers address analytical challenges in detecting TBR in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate TBR from cellular lysates .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ~10 nM). Internal standards (e.g., deuterated TBR) improve quantification accuracy .

Q. What mechanistic insights explain TBR’s dual role as a chitin synthase inhibitor and antifungal agent?

- Methodological Answer :

- Enzyme Inhibition : TBR competitively binds to chitin synthase’s active site, blocking UDP-GlcNAc utilization (Ki ~0.5 μM) .

- Membrane Permeabilization : Benzyl groups disrupt fungal membrane integrity, enhancing intracellular accumulation .

- Validation : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of chitin synthase to map binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。